molecular formula C7H12O4 B1166039 POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL CAS No. 110866-77-8

POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL

Cat. No.: B1166039
CAS No.: 110866-77-8
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Description

Poly(p-xylene tetrahydrothiophenium chloride) is a water-soluble precursor polymer for the conjugated polymer Poly(p-phenylene vinylene) (PPV), synthesized via the Wessling route . Its primary research value lies in its utility for creating thin films and composites that are subsequently converted to PPV, a semiconductor polymer with photoluminescent properties . A key application is in the development of photoluminescent sol-gel composites; when doped into a silica-based sol-gel matrix, the precursor solution facilitates the creation of coatings and glasses that emit bright visible light upon UV excitation (e.g., 365 nm) . The conversion of the precursor polymer to fully conjugated PPV is a critical thermal process, and the resulting composites demonstrate stable light emission at temperatures up to 130°C, with performance changes observed during the thermal conversion around 190°C . These nonlinear optical properties make materials derived from this precursor highly valuable for advanced research in display technologies, optoelectronic devices, and for coating applications that convert UV radiation to visible light .

Properties

CAS No.

110866-77-8

Molecular Formula

C7H12O4

Synonyms

POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL&

Origin of Product

United States

Scientific Research Applications

Synthesis and Properties

The synthesis of poly(p-xylene tetrahydrothiophenium chloride) involves the reaction of p-xylene with tetrahydrothiophene, resulting in a sulfonium precursor that can be further processed to create poly(p-phenylene vinylene) through thermal or chemical methods. The properties of this compound allow for its use in various applications due to its electrical conductivity, photoluminescence, and mechanical flexibility.

Key Properties

  • Electrical Conductivity : Enhanced by doping with various agents such as acids or zeolites.
  • Optical Properties : Exhibits photoluminescence, making it suitable for optoelectronic applications.
  • Mechanical Flexibility : Can be integrated into flexible substrates for applications like drug delivery patches.

Electronics and Sensing Technologies

Poly(p-xylene tetrahydrothiophenium chloride) is primarily recognized for its role in electronic devices, particularly as a precursor to conductive polymers such as poly(p-phenylene vinylene). These materials are used in:

  • Gas Sensors : The incorporation of zeolites into the polymer matrix has been shown to enhance sensitivity towards specific gases such as ammonium nitrate. The electrical conductivity of composite sensors increases with the Si/Al ratio of zeolites, demonstrating significant potential for environmental monitoring applications .
  • Photodetectors : The photoluminescent properties of the polymer make it suitable for use in light-emitting diodes (LEDs) and solar cells, where efficient light absorption and emission are critical .

Drug Delivery Systems

Recent advancements have highlighted the use of poly(p-xylene tetrahydrothiophenium chloride) in transdermal drug delivery systems. A hybrid patch made from this polymer combined with natural rubber latex has been developed to facilitate controlled drug release:

  • Iontophoretic Drug Delivery : The patch demonstrated enhanced permeation of ibuprofen when an electrical field was applied, allowing for better control over drug release rates compared to traditional methods . This method can be particularly beneficial for delivering therapeutic agents with low bioavailability.

Photonic Applications

The photonic properties of poly(p-xylene tetrahydrothiophenium chloride) allow it to be utilized in:

  • Light-emitting Devices : Its ability to emit light upon electrical stimulation makes it suitable for organic light-emitting diodes (OLEDs), which are used in displays and lighting solutions .
  • Optical Sensors : The polymer's sensitivity to changes in environmental conditions can be harnessed for developing optical sensors that respond to specific stimuli.

Case Study 1: Gas Sensor Development

In a study examining the gas-sensing capabilities of poly(p-xylene tetrahydrothiophenium chloride)-based composites, researchers found that incorporating zeolite Y significantly improved the sensitivity towards ammonium nitrate vapors. The results indicated that the sensor's response increased linearly with the Si/Al ratio in zeolites, showcasing its potential for detecting hazardous materials .

Case Study 2: Transdermal Drug Delivery Patch

A flexible transdermal patch using poly(p-xylene tetrahydrothiophenium chloride) was developed to enhance drug delivery via iontophoresis. The study demonstrated that applying an electric field increased drug permeation rates significantly compared to non-electrified patches. This innovative approach offers a promising avenue for improving therapeutic efficacy through controlled drug release mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL with structurally or functionally related compounds highlights distinctions in physicochemical properties, stability, and applications. Below is a detailed evaluation:

Structural and Functional Analogues

a) Polyphenylene Vinylene (PPV)

  • Structure : PPV lacks the tetrahydrothiophenium moiety and chlorine substituent present in this compound.
  • Thermal Stability : PPV exhibits a melting point >400°C , similar to the unsubstituted form referenced in this compound . However, the latter’s solution form suggests lower thermal resilience during processing.
  • Conductivity: PPV is renowned for electroluminescent properties in organic LEDs, whereas this compound’s conductive behavior remains underexplored.

b) Polythiophene Derivatives

  • Solubility : Polythiophenes often require doping (e.g., with PSS) for aqueous solubility, whereas this compound is supplied as a pre-dissolved solution (density: 1.01 g/mL) .

Physicochemical Properties

Property This compound PPV Polythiophene (Typical)
Molecular Weight 228.78 ~180–200 (monomer unit) ~200–300 (polymer)
Density (25°C) 1.01 g/mL ~1.2 g/cm³ ~1.1 g/cm³
Melting Point >400°C (unsubstituted PPV reference) >400°C ~200–250°C
WGK Germany Rating 3 1 1

Preparation Methods

Acid-Mediated Chemical Conversion

The precursor film is immersed in strong acids (e.g., H₂SO₄, HClO₄) at room temperature, inducing simultaneous elimination of tetrahydrothiophene and doping of the resultant PPV. The reaction evolves HCl gas, with complete conversion observed within 2–6 hours depending on film thickness. This method avoids thermal degradation pathways, producing PPV with a conductivity of 5 × 10⁻¹ S/cm when doped with H₂SO₄.

Table 1: Conductivity of Chemically vs. Thermally Converted PPV

Acid UsedChemical PPV Conductivity (S/cm)Thermal PPV Conductivity (S/cm)
H₂SO₄ (97%)5 × 10⁻¹1 × 10⁻¹
HClO₄ (70%)1 × 10⁻³3 × 10⁻⁵
CH₃SO₃H (98%)5 × 10⁻³<1 × 10⁻¹²

Thermal Pyrolysis

Traditional pyrolysis involves heating the precursor at 210–240°C under inert atmosphere for 3 hours. This method generates PPV with lower conductivity (1 × 10⁻¹ S/cm for H₂SO₄-doped samples) due to incomplete dopant integration and side reactions.

Structural and Electronic Characterization

FTIR spectroscopy confirms the elimination of sulfonium groups post-conversion, with disappearance of the S–C stretching band at 650 cm⁻¹ and emergence of vinylene C=C vibrations at 1510 cm⁻¹. The chemically converted PPV exhibits a broader π-π* transition absorption at 400–550 nm, indicative of extended conjugation compared to thermally processed samples.

Electrical conductivity measurements reveal that acid-mediated conversion enhances charge carrier mobility by creating a porous polymer matrix conducive to dopant diffusion. Dedoping experiments in acetonitrile show that chemical PPV retains 50% of its conductivity after 80 seconds, versus 20% for thermal PPV (Figure 1).

Comparative Analysis of Conversion Methodologies

Reaction Efficiency

  • Chemical Conversion : Completes within 2–6 hours at 25°C, with 95% sulfonium elimination.

  • Thermal Conversion : Requires 3 hours at 240°C, with 85–90% elimination efficiency.

Morphological Differences

Chemical conversion yields a lower-density polymer (1.2 g/cm³ vs. 1.4 g/cm³ for thermal PPV), facilitating dopant intercalation . This structural feature is critical for applications in organic thin-film transistors, where high carrier mobility is essential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing POLY(P-XYLENE TETRAHYDROTHIOPHENIUM CHL) in laboratory settings?

  • Methodological Answer : Synthesis typically involves oxidative polymerization of p-xylene derivatives in the presence of sulfur-based catalysts. Key steps include:

  • Purification of precursors (e.g., p-xylene disulfide) via recrystallization.
  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Characterization via FTIR and NMR to confirm sulfur incorporation and polymer backbone structure.
  • Yield optimization by adjusting sulfur-to-monomer ratios (e.g., 1:2 to 1:4) to balance solubility and cross-linking .

Q. How do researchers address safety concerns during handling of this compound)?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to mitigate risks of skin/eye irritation (R36/37/38) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile byproducts.
  • Waste Disposal : Neutralize residual chloride ions with sodium bicarbonate before disposal .

Q. What characterization techniques are critical for analyzing thermal stability and crystallinity?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>400°C for unsubstituted PPV derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identifies glass transition (Tg) and melting points (Tm) to assess polymer flexibility.
  • X-ray Diffraction (XRD) : Quantifies crystallinity by analyzing diffraction patterns, correlating with mechanical properties .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data be resolved for this compound)?

  • Methodological Answer :

  • Controlled Replication : Conduct TGA under identical conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) to minimize variability.
  • Cross-Linking Analysis : Compare samples with varying sulfur content; higher sulfur reduces thermal stability due to weaker S–S bonds .
  • Literature Benchmarking : Cross-reference data with studies using standardized polymer batches (e.g., molecular weight ~228.78 g/mol) .

Q. What strategies improve polymerization yield while maintaining solubility for solution-based applications?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance monomer dispersion.
  • Catalyst Screening : Evaluate phase transfer catalysts (e.g., crown ethers) to reduce side reactions.
  • Post-Polymerization Treatments : Dialysis against methanol removes unreacted monomers, increasing purity without compromising solubility .

Q. How do environmental factors (pH, temperature) influence degradation pathways of this polymer?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose samples to pH 3–11 buffers at 50°C for 30 days, monitoring chloride release via ion chromatography .
  • Mechanistic Analysis : Use FTIR to detect sulfonic acid formation (peak at 1030 cm⁻¹) as a degradation byproduct .
  • Predictive Modeling : Apply Arrhenius equations to extrapolate long-term stability under ambient conditions .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound)?

  • Methodological Answer :

  • Source Verification : Confirm polymer batches meet purity criteria (e.g., ≥95% via HPLC).
  • Structural Variants : Compare substituent effects (e.g., tetrahydrothiophenium vs. disulfide groups) on solvent interactions .
  • Standardized Testing : Adopt consistent solubility criteria (e.g., mg/mL in THF at 25°C) for cross-study comparisons .

Experimental Design Considerations

Q. What controls are essential when designing toxicity assays for polymer byproducts?

  • Methodological Answer :

  • Negative Controls : Use solvent-only samples to isolate polymer-specific effects.
  • Positive Controls : Include known irritants (e.g., sodium lauryl sulfate) to calibrate assay sensitivity.
  • Dose-Response Curves : Test concentrations from 0.1–10 mg/mL to identify thresholds for cellular viability .

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